molecular formula C21H28N6O2 B2543088 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 899953-58-3

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2543088
CAS No.: 899953-58-3
M. Wt: 396.495
InChI Key: FPAWGFWUCVAAQW-UHFFFAOYSA-N
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Description

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that features a combination of piperazine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with pyridazine derivatives under controlled conditions. The final step often includes the coupling of the intermediate with phenoxyethanone under specific reaction conditions such as temperature, solvent, and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
  • 3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine
  • tert-Butyl 4-(pyridazin-3-yl)piperazine-1-carboxylate
  • 1-Boc-4-(6-Chloropyridazin-3-yl)piperazine
  • 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride
  • 3-Piperazin-1-yl-pyridazine

Uniqueness

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)21(28)17-29-18-5-3-2-4-6-18/h2-8H,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAWGFWUCVAAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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